(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
The exact mass of the compound (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 5-methylisoxazole-3-carboxylic acid, which is then converted to 5-methylisoxazole-3-carboxylic acid hydrazide. The second intermediate is 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. The third intermediate is 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, which is then reacted with the acid chloride to form the final product.
Starting Materials
5-methylisoxazole-3-carboxylic acid, hydrazine hydrate, thiophene-3-carboxylic acid, thionyl chloride, 1,2,4-oxadiazole, triethylamine, sodium bicarbonate, N,N-dimethylformamide, ethyl acetate, sodium hydroxide, acetic acid, acetic anhydride, methyl isobutyl ketone, magnesium sulfate, hexanes
Reaction
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid hydrazide, 5-methylisoxazole-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-methylisoxazole-3-carboxylic acid hydrazide., Step 2: Synthesis of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride, Thiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of triethylamine to form the acid chloride. This is then reacted with 1,2,4-oxadiazole in the presence of triethylamine and sodium bicarbonate to form 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride., Step 3: Synthesis of 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride is reacted with 3-aminomethylazetidine in the presence of triethylamine and N,N-dimethylformamide to form 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine., Step 4: Synthesis of '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone', 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine is reacted with 5-methylisoxazole-3-carboxylic acid hydrazide in the presence of sodium hydroxide and acetic acid to form the corresponding hydrazone. This is then reacted with acetic anhydride in the presence of sodium acetate and methyl isobutyl ketone to form the final product, '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone'., Step 5: Purification, The final product is purified by recrystallization from ethyl acetate and hexanes, and dried over magnesium sulfate.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-4-11(16-20-8)14(19)18-5-10(6-18)13-15-12(17-21-13)9-2-3-22-7-9/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJBGNMNZBQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.